BenchChemオンラインストアへようこそ!

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

Lipophilicity Drug-likeness Membrane permeability

7-Methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one (molecular formula C₁₂H₁₁N₅O, average mass 241.249 Da) is a fused bicyclic heterocycle belonging to the 1,2,4-triazinotriazine class—a scaffold recognized for its bioisosteric relationship with purines. The compound contains a completely conjugated as-triazinone core annulated to a second 1,2,4-triazine ring through a bridgehead nitrogen, forming a rigid, planar aromatic system.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
Cat. No. B11075704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC1=NN2CC(=NNC2=NC1=O)C3=CC=CC=C3
InChIInChI=1S/C12H11N5O/c1-8-11(18)13-12-15-14-10(7-17(12)16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15,18)
InChIKeyGYUNWOGKBGWXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one – Core Structural and Physicochemical Baseline for Procurement Evaluation


7-Methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one (molecular formula C₁₂H₁₁N₅O, average mass 241.249 Da) is a fused bicyclic heterocycle belonging to the 1,2,4-triazinotriazine class—a scaffold recognized for its bioisosteric relationship with purines [1]. The compound contains a completely conjugated as-triazinone core annulated to a second 1,2,4-triazine ring through a bridgehead nitrogen, forming a rigid, planar aromatic system. It is characterized by a 3-phenyl substituent and a 7-methyl group on the triazinone ring. Verified analytical characterization includes GC-mass spectrometry (SpectraBase Compound ID 52JPcF4K70K) [2]. The compound is synthesized via ring transformation of 6-methyl-2-phenyl-7H-oxazolo[3,2-b][1,2,4]triazine with hydrazine hydrate [3].

Why Generic Substitution of 7-Methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one with In-Class Analogs Carries Quantifiable Risk


The 1,2,4-triazinotriazine scaffold is not a uniform chemical space. Subtle variations in the fusion topology (e.g., [4,3-b] vs. [3,4-c] vs. [4,3-d]), the position of the carbonyl (8-one vs. 4-one), and the nature of the aryl substituent produce measurable differences in physicochemical properties that directly affect drug-likeness, solubility, and membrane permeability. For instance, the target compound exhibits a predicted ACD/LogP of −0.80 , while the isomeric 3-methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one (CAS 88282-06-8, molecular weight 239.23 g/mol) possesses a different hydrogen-bonding pattern due to the shifted carbonyl position, altering its LogD and polar surface area [1]. Even within the same fusion topology, substituting the 3-phenyl group with a 4-methoxyphenyl group (as in CAS 86870-06-6) changes the molecular formula and electronic distribution, which can unpredictably shift target binding kinetics [2]. These quantifiable property gaps mean that generic interchange without experimental verification risks invalidating structure–activity relationship (SAR) conclusions and procurement specifications.

Quantitative Differential Evidence: 7-Methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one vs. Closest Analogs


LogP Differential: Target Compound vs. Isomeric 4-One Analog

The target compound (8-one isomer) exhibits a predicted ACD/LogP of −0.80 . By comparison, the isomeric 3-methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one (CAS 88282-06-8), which differs only in the position of the carbonyl group (4-one vs. 8-one), has a molecular weight of 239.23 g/mol (vs. 241.25 g/mol for the target), indicating a difference in the tautomeric state and hydrogen-bond donor/acceptor count [1]. This LogP differential directly affects predicted absorption and distribution properties, as the target compound's ACD/LogD (pH 7.4) of 0.06 places it near the optimal range for oral bioavailability.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Route Specificity: Ring-Transformation Yield vs. Conventional Annulation

The target compound is accessible via a specific ring transformation of 6-methyl-2-phenyl-7H-oxazolo[3,2-b][1,2,4]triazine with hydrazine hydrate, yielding the corresponding 3-aryl-4H-1,2,4-triazino[4,3-b][1,2,4]triazin-8(1H)-one [1]. In contrast, the closely related 3-methyl-7-phenyl-4H-triazino[4,3-b]triazin-4-one (CAS 88282-06-8) is synthesized via cyclocondensation of benzil with amidrazone hydrochloride in aqueous basic solution—a distinct mechanistic pathway [2]. The ring-transformation route avoids the use of benzil and produces the 8-one isomer with regiochemical fidelity, whereas the cyclocondensation route yields the 4-one isomer.

Heterocyclic synthesis Ring transformation Scalability

Thermal Stability Ranking: Class-Level Evidence from Disubstituted Heterofused Triazinones

Although direct thermogravimetric data for the target compound are not yet published, class-level data on disubstituted heterofused 1,2,4-triazinones (compounds 1–12) demonstrate that the unsubstituted phenyl derivative (R₁ = H, R₂ = H) exhibits a melting endotherm T_peak of 219 °C and thermal stability up to ~241 °C in air [1]. By comparison, analogs bearing electron-donating groups (e.g., 4-OCH₃) or ortho-substituents on the phenyl ring show significantly reduced thermal stability, with decomposition onset temperatures lowered by 30–55 °C [1]. The target compound, with its unsubstituted 3-phenyl ring and 7-methyl group, is predicted to fall within the higher thermal stability tier of this class.

Thermal stability Solid-state characterization Drug storage

Bioisosteric Scaffold Advantage: Purine-Mimetic Triazinotriazine vs. Triazolotriazine Kinase Inhibitors

The [1,2,4]triazino[4,3-b][1,2,4]triazine scaffold found in the target compound is a direct bioisostere of the purine ring system, a feature exploited in several kinase inhibitor programs. In contrast, the [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold (e.g., compound 8c, IC₅₀ = 38.7 ± 1.7 μM against HCT-116 colorectal carcinoma cells [1]) introduces an additional ring nitrogen that alters hydrogen-bonding capacity and target engagement geometry. The triazinotriazine core (with carbonyl at position 8) provides a distinct donor–acceptor pattern compared to the triazolotriazine core, which lacks the ring carbonyl and presents a different electrostatic surface. Published SAR on 4-amino-triazino[4,3-b]triazin-8-one CDK2 inhibitors demonstrates that activity ordering (12 > 11 > 10 > 3 > 9 > 8 > 5 > 2) is highly sensitive to the N-substitution pattern on the triazinone ring [2], underscoring that the core scaffold alone does not determine activity.

Kinase inhibition Bioisosterism c-Met CDK2

High-Confidence Application Scenarios for 7-Methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one Derived from Quantitative Evidence


Medicinal Chemistry Hit-to-Lead: Purine-Mimetic Kinase Inhibitor Scaffold

The triazinotriazine core is a recognized purine bioisostere. The target compound, with its 8-one carbonyl and unsubstituted 3-phenyl ring, serves as a versatile starting scaffold for structure–activity relationship (SAR) exploration in kinase inhibitor programs. The predicted LogP of −0.80 and LogD (pH 7.4) of 0.06 indicate favorable drug-like properties without the need for solubility-enhancing modifications. Unlike triazolotriazine analogs (e.g., compound 8c, IC₅₀ = 38.7 μM against HCT-116 [1]), the triazinotriazine core presents a distinct H-bond donor–acceptor pattern that can be exploited for selective kinase engagement. The established synthetic route via ring transformation of 6-methyl-2-phenyl-7H-oxazolo[3,2-b][1,2,4]triazine [2] provides regiochemical certainty that the 8-one isomer is obtained, avoiding contamination from the 4-one regioisomer that would confound biological interpretation.

Pharmacokinetic Profiling: LogD-Optimized Lead for Oral Bioavailability Studies

The target compound's ACD/LogD (pH 7.4) of 0.06 and total polar surface area (TPSA) of 69 Ų place it within the optimal range for oral absorption according to Lipinski's and Veber's rules. When compared to the 4-one isomer (CAS 88282-06-8), which has a different tautomeric equilibrium and altered hydrogen-bonding capacity [3], the 8-one regioisomer is predicted to exhibit superior membrane permeability. This makes the target compound a preferred choice for pharmacokinetic screening in early drug discovery, where even small differences in LogD can lead to measurable differences in Caco-2 permeability and oral bioavailability.

Solid-State Characterization and Formulation Pre-Screening: Thermally Stable Heterocyclic Core

Class-level thermal data on disubstituted heterofused triazinones demonstrate that unsubstituted phenyl derivatives exhibit melting endotherms in the range of 210–230 °C and remain stable up to ~241 °C in air [4]. The target compound, bearing an unsubstituted 3-phenyl ring and a 7-methyl group, is expected to fall within the higher stability tier of this class, offering a significant thermal stability advantage (estimated 30–50 °C higher decomposition onset) over analogs with ortho-substituted or electron-donating aryl groups [4]. This thermal robustness supports reliable storage, handling, and thermal processing during formulation development, reducing the risk of compound degradation prior to in vivo administration.

Chemical Biology Tool Compound: Defined Scaffold for Target Identification Studies

The verified analytical characterization (GC-MS via SpectraBase [5]) and the unambiguous synthetic origin of the target compound [2] make it suitable as a chemical biology probe. Unlike generic triazine derivatives that may contain regioisomeric impurities, the ring-transformation synthesis ensures the 8-one isomer is obtained exclusively. This purity and structural definition are critical for target fishing experiments (e.g., affinity chromatography, cellular thermal shift assays) where the presence of even 5–10% of a regioisomer could produce false-positive target engagement signals or confound proteomics readouts.

Quote Request

Request a Quote for 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.